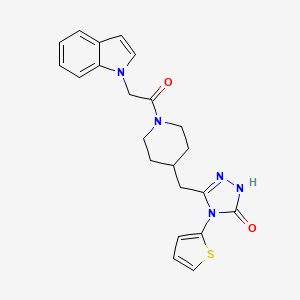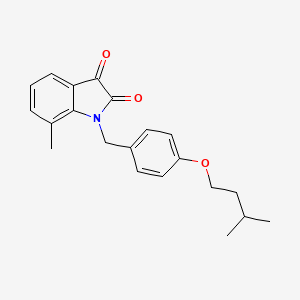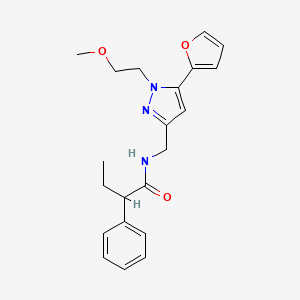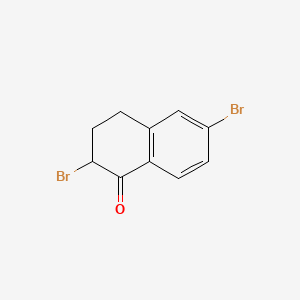![molecular formula C18H19N5 B2996620 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2380171-58-2](/img/structure/B2996620.png)
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative, which is a class of organic compounds known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In malaria research, it has been found to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline vary depending on the type of research being conducted. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In malaria research, it has been found to inhibit the growth of the Plasmodium falciparum parasite. In antiviral research, it has been found to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline in lab experiments is its broad range of biological activities. This compound has been found to exhibit anticancer, antimalarial, and antiviral activities, making it a versatile tool for scientific research. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are many future directions for the research on 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline. One possible direction is to further investigate its anticancer activity and explore its potential as a cancer therapeutic. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of various enzymes. Additionally, there is potential for this compound to be used in the development of new antimalarial and antiviral drugs. Further research is needed to fully explore the potential of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline in these areas.
Conclusion:
In conclusion, 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a versatile compound that has shown promise in scientific research. Its broad range of biological activities and relatively simple synthesis method make it a valuable tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves the reaction between 4-chloroquinoline and 6-methylpyrimidin-4-amine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, which results in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimalarial, and antiviral activities. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against drug-resistant cancer cells. In malaria research, 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has been shown to inhibit the growth of the Plasmodium falciparum parasite, which is responsible for causing malaria. In antiviral research, this compound has been found to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-18(21-13-20-14)23-10-8-22(9-11-23)17-6-7-19-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZIRODYVXXAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)



